![molecular formula C26H35NO5Si B12279115 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is particularly notable for its use in synthetic organic chemistry, where it serves as a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For example, the reaction of an appropriate amine with a halogenated compound can lead to the formation of the azetidine ring.
Protection of Functional Groups: The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect the hydroxyl group, while the Boc (tert-butyloxycarbonyl) group is used to protect the amine group. These protecting groups are crucial for preventing unwanted side reactions during subsequent steps.
Functionalization: The protected azetidine is then functionalized at the 3-position to introduce the carboxylic acid group. This can be achieved through various methods, including oxidation or carboxylation reactions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates. For example, the reduction of a carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Reagents such as sodium hydride or lithium diisopropylamide (LDA) are often used.
Deprotection: The Boc and TBDPS protecting groups can be removed under specific conditions to yield the free amine and hydroxyl groups. Common deprotecting agents include trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for constructing diverse chemical structures.
Biology: The compound is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to mimic natural amino acids makes it useful in peptide and protein chemistry.
Medicine: In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. Its structural features allow for the design of molecules with specific biological activities.
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, enzymes, or receptors. The Boc and TBDPS groups can be selectively removed to expose reactive sites, allowing for targeted interactions with biological molecules. The azetidine ring’s strained structure also contributes to its reactivity, enabling it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-azetidine-3-carboxylic Acid: This compound lacks the TBDPS group, making it less protected and potentially more reactive in certain conditions.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a different core structure (indole) but shares the TBDPS protecting group, highlighting the versatility of TBDPS in protecting hydroxyl groups.
Methyl 1-Boc-azetidine-3-carboxylate: This compound is a methyl ester derivative of 1-Boc-azetidine-3-carboxylic Acid, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its combination of protecting groups and functionalized azetidine ring, providing a versatile platform for various synthetic and research applications.
Eigenschaften
Molekularformel |
C26H35NO5Si |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29) |
InChI-Schlüssel |
ZZWSOJHWMKIKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


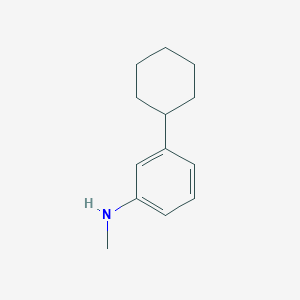
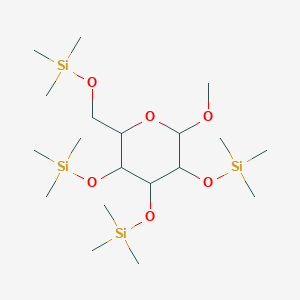
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)
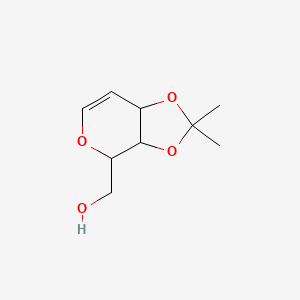
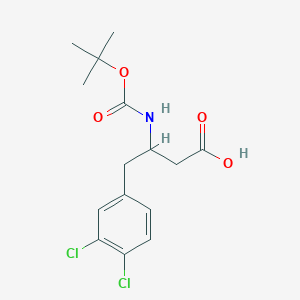
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
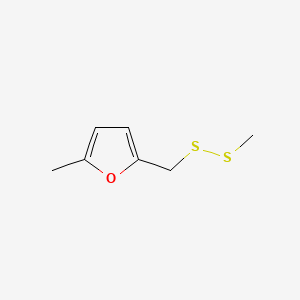
![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
